Differential Antiproliferative Potency in HCT-116 vs. HT-29 Colorectal Cancer Cells
The target compound exhibits a 6.6-fold selectivity window between two colorectal cancer cell lines, with an IC50 of 4.7 µM against HCT-116 cells and 31 µM against HT-29 cells, both measured by SRB assay after 72 h incubation [1]. This differential is not observed uniformly across the triaminotriazine series: the most potent congeners 6l and 6o show IC50 values of 0.76 µM and 0.92 µM against HCT-116, respectively, representing a 5–6-fold greater potency than the target compound on this line, but their HT-29 data contextualize the selectivity pattern [2]. The intermediate potency of the target compound, combined with its measurable cell-line selectivity, makes it a useful reference point for SAR studies and a comparator for newly synthesized analogs.
| Evidence Dimension | Antiproliferative IC50 against colorectal cancer cell lines |
|---|---|
| Target Compound Data | HCT-116 IC50 = 4.7 µM; HT-29 IC50 = 31 µM (SRB assay, 72 h) |
| Comparator Or Baseline | Compound 6l: HCT-116 IC50 = 0.76 µM; Compound 6o: HCT-116 IC50 = 0.92 µM (same assay conditions, Zheng et al. 2007) |
| Quantified Difference | Target compound is 5.2–6.2-fold less potent than 6l/6o on HCT-116; 6.6-fold selectivity for HCT-116 over HT-29 |
| Conditions | HCT-116 and HT-29 human colorectal cancer cell lines; SRB proliferation assay; 72 h drug exposure; Zheng et al. 2007 (PubMed ID 17157510) |
Why This Matters
This cell-line-selective, moderate-potency profile enables the compound to serve as a calibrated reference standard or negative control in triaminotriazine SAR studies, where compounds spanning three orders of magnitude in potency are evaluated side-by-side.
- [1] PubChem BioAssay Records: AID 293208 (HT-29 IC50 = 31 µM) and AID 293209 (HCT-116 IC50 = 4.7 µM) for CID 780750. Data sourced from Zheng M et al., Bioorg Med Chem. 2007;15(4):1815-27. PMID: 17157510. View Source
- [2] Zheng M, Xu C, Ma J, Sun Y, Du F, Liu H, Lin L, Li C, Ding J, Chen K, Jiang H. Synthesis and antitumor evaluation of a novel series of triaminotriazine derivatives. Bioorg Med Chem. 2007;15(4):1815-27. Compounds 6l (IC50 = 0.76 µM) and 6o (IC50 = 0.92 µM) against HCT-116. PMID: 17157510. View Source
